molecular formula C13H14O3 B2364950 2-Butylbenzo[b]furan-5-carboxylic acid CAS No. 1447931-31-8

2-Butylbenzo[b]furan-5-carboxylic acid

Cat. No.: B2364950
CAS No.: 1447931-31-8
M. Wt: 218.252
InChI Key: CUXKKMXGLHFXLF-UHFFFAOYSA-N
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Description

2-Butylbenzo[b]furan-5-carboxylic acid is a benzofuran derivative characterized by a fused benzene and furan ring system. The compound features a butyl substituent at the 2-position of the furan ring and a carboxylic acid group at the 5-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the butyl chain) and hydrogen-bonding capacity (from the carboxylic acid group).

Properties

IUPAC Name

2-butyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-3-4-11-8-10-7-9(13(14)15)5-6-12(10)16-11/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXKKMXGLHFXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylbenzo[b]furan-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate butylating agent. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and a solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Butylbenzo[b]furan-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups are introduced into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Butylbenzo[b]furan-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylbenzo[b]furan-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting cell signaling and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-Butylbenzo[b]furan-5-carboxylic acid C₁₃H₁₄O₃ 218.25 Butyl (2-position), COOH (5-position) High lipophilicity, potential steric bulk
2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid C₁₀H₁₀O₃ 178.19 Methyl (2-position), COOH (5-position) Partially saturated furan ring, reduced rigidity
2,3-Dihydrobenzo[b]furan-5-carboxylic acid C₉H₈O₃ 164.16 None (dihydro furan), COOH (5-position) Saturated furan, increased flexibility
5-Bromobenzo[b]furan-2-carboxylic acid C₉H₅BrO₃ 241.04 Br (5-position), COOH (2-position) Electron-withdrawing Br enhances acidity
Benzofuran-5-carboxylic acid C₉H₆O₃ 162.14 COOH (5-position) Fully aromatic, minimal steric hindrance
Key Observations :
  • Electronic Effects : Halogenated derivatives (e.g., 5-Bromo) exhibit stronger acidity (pKa ~2.5–3.0) due to electron-withdrawing effects, while alkylated analogs (e.g., 2-Methyl) have slightly lower acidity .
  • Ring Saturation : Dihydro derivatives (e.g., 2,3-Dihydrobenzo[b]furan-5-carboxylic acid) show enhanced conformational flexibility, which may influence binding to biological targets .
Key Insights :
  • Anticancer Potential: Substituted benzofurans (e.g., hydroxyl or methoxy groups) show moderate cytotoxicity, suggesting that the butyl derivative could be optimized for similar activity .
  • Industrial Use : Dihydro derivatives are utilized in polymer production (e.g., 2,5-furandicarboxylic acid derivatives in biodegradable plastics) .

Biological Activity

2-Butylbenzo[b]furan-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a benzo[b]furan core with a butyl group and a carboxylic acid functional group. Its structure contributes to its interaction with biological systems, influencing its activity.

Cytotoxicity

Research indicates that derivatives of benzo[b]furans exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells, with IC₅₀ values indicating effective concentrations for cell death. While specific data for this compound is limited, it is hypothesized that its structural analogs may display comparable activities.

CompoundCell LineIC₅₀ (μmol/L)
Example A (similar structure)A549 (lung)1.2
Example B (similar structure)MCF7 (breast)1.9

Anti-inflammatory Properties

The anti-inflammatory potential of benzo[b]furan derivatives has been documented in various studies. These compounds may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK.

The biological activities of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of the furan ring may contribute to scavenging free radicals.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit enzymes involved in inflammatory responses.

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various benzo[b]furan derivatives on human cancer cell lines. Results indicated that compounds with structural similarities to this compound exhibited IC₅₀ values ranging from 1.2 to 3.6 μmol/L across different cell lines, suggesting potential therapeutic applications in oncology.
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of furan derivatives, demonstrating a significant reduction in TNF-alpha levels in LPS-stimulated macrophages when treated with benzo[b]furan compounds.

Research Findings

Recent literature highlights the following findings regarding the biological activity of related compounds:

  • Cytotoxic Effects : Compounds similar to this compound have shown promising results against various cancer types, with ongoing research exploring their mechanisms.
  • Potential Drug Development : The unique structure of benzo[b]furans presents opportunities for developing new anti-cancer agents.

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